Cetirizine acetic acid

Übersicht

Beschreibung

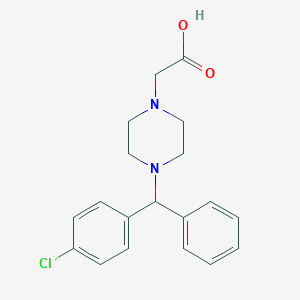

Cetirizine acetic acid, chemically known as (±)-[2-[4-[(4-Chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]acetic acid, is a second-generation antihistamine. It is primarily used to treat allergic conditions such as rhinitis, dermatitis, and urticaria. This compound is known for its selective inhibition of peripheral H1 receptors, which helps in alleviating allergic symptoms without causing significant sedation .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of cetirizine acetic acid typically involves the oxidation of a primary alcohol of hydroxyzine. The process can be summarized as follows:

Starting Material: Hydroxyzine, a first-generation antihistamine.

Oxidation: The primary alcohol group in hydroxyzine is oxidized to form this compound.

Reaction Conditions: The oxidation is usually carried out under controlled conditions using oxidizing agents such as potassium permanganate or chromium trioxide.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale oxidation processes. The reaction is optimized for yield and purity, often using continuous flow reactors to ensure consistent product quality. The final product is purified through crystallization and filtration techniques to meet pharmaceutical standards .

Analyse Chemischer Reaktionen

Types of Reactions: Cetirizine acetic acid undergoes several types of chemical reactions, including:

Oxidation: Conversion of hydroxyzine to this compound.

Substitution: Reactions involving the replacement of functional groups on the piperazine ring.

Hydrolysis: Breakdown of ester or amide bonds under acidic or basic conditions.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Substitution Reagents: Halogenating agents, nucleophiles.

Hydrolysis Conditions: Acidic or basic aqueous solutions.

Major Products:

Oxidation: this compound.

Substitution: Various substituted piperazine derivatives.

Hydrolysis: Carboxylic acids and amines.

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

Cetirizine acetic acid functions primarily as an H1 receptor antagonist, effectively reducing symptoms associated with allergies such as sneezing, itching, and nasal congestion. Its antihistaminic activity is particularly noted for being non-sedating compared to first-generation antihistamines. The compound exhibits a rapid onset of action, with effects lasting up to 24 hours post-administration, making it suitable for once-daily dosing in clinical settings .

Allergy Management

This compound is predominantly used in the treatment of allergic rhinitis and chronic urticaria. Clinical trials have demonstrated its efficacy in significantly improving symptom scores related to seasonal and perennial allergic rhinitis. For instance, a study reported that cetirizine significantly reduced total symptom severity complex (TSSC) scores compared to placebo over a four-week treatment period .

Dermatological Conditions

The compound has also been evaluated for its effectiveness in treating dermatological conditions characterized by histamine release. In patients with chronic spontaneous urticaria, cetirizine has been shown to improve quality of life and reduce the frequency and severity of urticaria symptoms. A randomized trial indicated that patients receiving cetirizine experienced higher rates of complete remission compared to those receiving placebo .

Gastrointestinal Disorders

Recent studies have explored the potential of this compound in gastrointestinal applications, particularly in models of ulcerative colitis induced by acetic acid in rats. Treatment with cetirizine was associated with significant amelioration of intestinal lesions compared to untreated controls, suggesting a protective effect against mucosal damage .

Comparative Efficacy

The following table summarizes the comparative efficacy of this compound against other antihistamines in various clinical scenarios:

| Condition | This compound | Other Antihistamines | Notes |

|---|---|---|---|

| Allergic Rhinitis | Effective | Less effective | Significant reduction in TSSC scores |

| Chronic Urticaria | High remission rates | Variable efficacy | Superior outcomes compared to placebo |

| Ulcerative Colitis | Amelioration observed | Not applicable | Protective effects on intestinal mucosa |

Allergic Rhinitis Study

A double-blind, placebo-controlled trial involving 321 participants evaluated the impact of cetirizine on allergic rhinitis symptoms over four weeks. Results indicated that participants receiving cetirizine reported significant improvements in nasal symptoms and overall quality of life compared to those on placebo (p < 0.05) .

Chronic Urticaria Trial

In a study assessing the efficacy of cetirizine for chronic urticaria, patients treated with cetirizine showed a greater reduction in Urticaria Activity Score (UAS) compared to those receiving placebo (62.5% vs 44% complete remission) . These findings reinforce the drug's role as a first-line treatment option.

Wirkmechanismus

Cetirizine acetic acid exerts its effects by selectively inhibiting peripheral H1 receptors. This inhibition prevents histamine from binding to these receptors, thereby reducing allergic symptoms such as itching, sneezing, and inflammation. The compound’s high selectivity for peripheral receptors minimizes central nervous system effects, making it less sedating compared to first-generation antihistamines .

Vergleich Mit ähnlichen Verbindungen

Diphenhydramine: A first-generation antihistamine with significant sedative effects.

Loratadine: A second-generation antihistamine with minimal sedation.

Fexofenadine: Another second-generation antihistamine known for its non-sedating properties.

Comparison:

Selectivity: Cetirizine acetic acid is highly selective for peripheral H1 receptors, similar to loratadine and fexofenadine.

Sedation: Unlike diphenhydramine, this compound causes minimal sedation, although it may still cause more drowsiness compared to loratadine and fexofenadine.

Biologische Aktivität

Cetirizine acetic acid, a derivative of cetirizine, is primarily known for its role as an antihistamine. This compound exhibits a variety of biological activities that extend beyond its antihistaminic effects, making it a subject of interest in various therapeutic areas, including allergy management and inflammatory conditions. This article synthesizes current research findings on the biological activity of this compound, highlighting key studies, mechanisms of action, and clinical implications.

Overview of this compound

Cetirizine is a second-generation antihistamine that selectively antagonizes the H1 receptor, thereby inhibiting the effects of histamine in allergic responses. Unlike first-generation antihistamines, cetirizine has minimal sedative effects due to its reduced ability to cross the blood-brain barrier. The acetic acid derivative enhances its solubility and bioavailability, which is crucial for therapeutic efficacy.

-

H1 Receptor Antagonism : this compound exerts its primary effect by blocking H1 receptors on various cell types, including:

- Immune Cells : Reduces histamine release from mast cells and basophils.

- Endothelial Cells : Inhibits vascular permeability and edema associated with allergic reactions.

- Anti-inflammatory Properties : Beyond H1 antagonism, cetirizine has been shown to modulate inflammatory pathways. It inhibits the production of pro-inflammatory cytokines such as IL-6 and TNF-α, which are crucial in the pathophysiology of allergic rhinitis and other inflammatory conditions .

- Impact on Signaling Pathways : Research indicates that cetirizine can influence signaling pathways such as PI3K/Akt/Nrf2, which are involved in oxidative stress response and inflammation regulation . This suggests a potential role for cetirizine in managing conditions characterized by oxidative stress and inflammation.

Efficacy in Allergic Rhinitis

A series of clinical trials have demonstrated the efficacy of cetirizine in treating allergic rhinitis (AR). In one randomized controlled trial, patients receiving doses between 10 mg to 30 mg reported significant improvements in total symptom severity compared to placebo (p < 0.05) over a four-week period . The results indicated enhanced quality of life scores among cetirizine users, particularly in managing nasal symptoms and overall daily activities.

Anti-inflammatory Effects in Ulcerative Colitis

A notable study investigated the effects of cetirizine on acetic acid-induced ulcerative colitis in rats. The administration of cetirizine (20 mg/kg) significantly reduced ulcer numbers and areas compared to untreated controls (p < 0.0001). The study highlighted that cetirizine's anti-inflammatory action might be mediated through the inhibition of pro-inflammatory cytokines and modulation of the PI3K/Akt/Nrf2 pathway .

| Treatment Group | Ulcer Number | Ulcer Area (%) | Cytokine Levels (IL-6) |

|---|---|---|---|

| Control | 12.86 ± 0.74 | 60.4 ± 3.2 | 57.24 ± 2.6 |

| Cetirizine | 1.86 ± 0.34 | 25.9 ± 3.1 | Reduced significantly |

Chronic Spontaneous Urticaria (CSU)

Cetirizine has also been evaluated for its effectiveness in chronic spontaneous urticaria (CSU). A Cochrane meta-analysis confirmed its efficacy as an H1-antihistamine for CSU management, showing significant improvements in Urticaria Activity Scores (UAS) when compared to placebo .

Eigenschaften

IUPAC Name |

2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21ClN2O2/c20-17-8-6-16(7-9-17)19(15-4-2-1-3-5-15)22-12-10-21(11-13-22)14-18(23)24/h1-9,19H,10-14H2,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBQBQRKLQXVPIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC(=O)O)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113740-61-7, 942132-30-1 | |

| Record name | Cetirizine acetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113740617 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-[(4-Chlorophenyl)phenylmethyl]-1-piperazineacetic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DE(CARBOXYMETHOXY) CETIRIZINE ACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8AO4AEB0V4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.